Diazene,1,2-bis(3-bromophenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diazene, bis(3-bromophenyl)- typically involves the oxidation of 3-bromoaniline. One common method includes the use of oxidizing agents such as potassium permanganate (KMnO4) and iron(II) sulfate heptahydrate (FeSO4·7H2O) in dichloromethane. The reaction is carried out under controlled conditions to ensure the formation of the desired diazene compound .
Industrial Production Methods: While specific industrial production methods for diazene, bis(3-bromophenyl)- are not extensively documented, the general approach involves large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: Diazene,1,2-bis(3-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diazene oxides.
Reduction: Reduction reactions can convert the diazene group to hydrazo or amine groups.
Substitution: The bromine atoms can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), sodium periodate (NaIO4).
Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation.
Substitution: Palladium catalysts (e.g., Pd(dppf)Cl2·CH2Cl2), boronic acids or esters.
Major Products:
Oxidation: Diazene oxides.
Reduction: Hydrazo compounds, amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Diazene,1,2-bis(3-bromophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex azo compounds and polymers.
Biology: Investigated for its potential as a photoresponsive material in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, such as conductive polymers and photoresponsive gels
Mechanism of Action
The mechanism of action of diazene, bis(3-bromophenyl)- involves its ability to undergo cis-trans isomerization. This isomerization can be triggered by light or heat, leading to changes in the compound’s physical and chemical properties. The molecular targets and pathways involved in this process are primarily related to the diazene group’s ability to absorb energy and undergo structural changes .
Comparison with Similar Compounds
- 1,2-Bis(4-bromophenyl)diazene
- 1,2-Bis(3-chlorophenyl)diazene
- 1,2-Bis(3-fluorophenyl)diazene
Comparison: Diazene,1,2-bis(3-bromophenyl)- is unique due to the presence of bromine atoms at the meta positions, which influence its reactivity and physical properties. Compared to its analogs with different halogen substitutions, it exhibits distinct behavior in terms of reactivity and stability. For example, the bromine atoms provide a balance between electron-withdrawing effects and steric hindrance, making it suitable for specific applications in organic synthesis and material science .
Properties
CAS No. |
15426-17-2 |
---|---|
Molecular Formula |
C12H8Br2N2 |
Molecular Weight |
340.01 g/mol |
IUPAC Name |
bis(3-bromophenyl)diazene |
InChI |
InChI=1S/C12H8Br2N2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H |
InChI Key |
VEVQNDVHZNOSHX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)N=NC2=CC(=CC=C2)Br |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N=NC2=CC(=CC=C2)Br |
15426-17-2 | |
Synonyms |
3,3'-Dibromoazobenzene |
Origin of Product |
United States |
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